1-[6-methyl-4-(trifluoromethyl)pyridin-2-yl]methanamine dihydrochloride
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Overview
Description
1-[6-methyl-4-(trifluoromethyl)pyridin-2-yl]methanamine dihydrochloride is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a pyridine ring substituted with a methyl group and a trifluoromethyl group, along with a methanamine moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[6-methyl-4-(trifluoromethyl)pyridin-2-yl]methanamine dihydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 2-chloro-6-methyl-4-(trifluoromethyl)pyridine.
Amination Reaction: The chloro group is substituted with a methanamine group through a nucleophilic substitution reaction. This step often requires a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to facilitate the reaction.
Hydrochloride Formation: The resulting amine is then treated with hydrochloric acid to form the dihydrochloride salt, enhancing its stability and solubility.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Batch Reactors: For controlled synthesis and high purity.
Continuous Flow Reactors: For large-scale production, ensuring consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions: 1-[6-methyl-4-(trifluoromethyl)pyridin-2-yl]methanamine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halogens, alkylating agents.
Major Products:
Oxidation Products: Nitroso derivatives, nitro derivatives.
Reduction Products: Secondary or tertiary amines.
Substitution Products: Various substituted pyridine derivatives.
Scientific Research Applications
1-[6-methyl-4-(trifluoromethyl)pyridin-2-yl]methanamine dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or ligand in receptor studies.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-[6-methyl-4-(trifluoromethyl)pyridin-2-yl]methanamine dihydrochloride involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, or ion channels.
Pathways Involved: The compound may modulate biochemical pathways by binding to active sites or altering the conformation of target proteins, leading to changes in cellular functions.
Comparison with Similar Compounds
2-chloro-6-methyl-4-(trifluoromethyl)pyridine: A precursor in the synthesis of the target compound.
6-methyl-4-(trifluoromethyl)pyridin-2-ylamine: A structurally similar amine without the methanamine moiety.
Uniqueness: 1-[6-methyl-4-(trifluoromethyl)pyridin-2-yl]methanamine dihydrochloride is unique due to its specific substitution pattern on the pyridine ring and the presence of both a methyl and trifluoromethyl group, which confer distinct chemical and biological properties.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
Properties
CAS No. |
2751610-54-3 |
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Molecular Formula |
C8H11Cl2F3N2 |
Molecular Weight |
263.1 |
Purity |
95 |
Origin of Product |
United States |
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